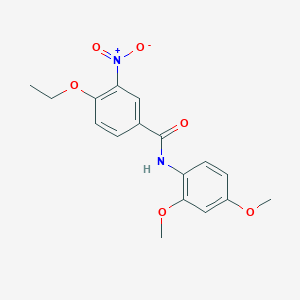![molecular formula C14H20N4O B5765486 2-[4-(2-hydroxyethyl)-1-piperazinyl]-4,6-dimethylnicotinonitrile](/img/structure/B5765486.png)
2-[4-(2-hydroxyethyl)-1-piperazinyl]-4,6-dimethylnicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The exploration of compounds with piperazine as a core structural component has been a subject of scientific research due to their varied biological activities and potential applications in medicinal chemistry. Piperazine derivatives are known for their role in pharmacology, especially as building blocks in the synthesis of compounds with potential therapeutic applications.
Synthesis Analysis
The synthesis of piperazine derivatives typically involves nucleophilic substitution reactions, condensation, and sometimes complex multistep synthesis processes. An example includes the synthesis of optically active piperazine derivatives, where high optical purities were achieved through optical resolution methods using specific chiral agents (Ashimori et al., 1991).
Molecular Structure Analysis
Molecular structure analysis of piperazine derivatives can involve X-ray crystallography to determine crystal structures and conformations. For instance, a study on a polynitrile piperazine compound revealed its molecular structure through X-ray single-crystal diffraction, showing its crystallization in the monoclinic system (Xu et al., 2011).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including hydroamination, which has been used to synthesize 2,6-disubstituted piperazines in a diastereoselective manner (Cochran & Michael, 2008). These reactions are crucial for modifying the chemical structure to achieve desired properties or biological activities.
作用機序
将来の方向性
特性
IUPAC Name |
2-[4-(2-hydroxyethyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-11-9-12(2)16-14(13(11)10-15)18-5-3-17(4-6-18)7-8-19/h9,19H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGWSCNAYHPSIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N2CCN(CC2)CCO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-allyl-N'-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5765421.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B5765433.png)
![1-[3-(4-fluorophenyl)acryloyl]indoline](/img/structure/B5765442.png)
![1-{[(4-methylphenyl)sulfonyl]amino}cyclohexanecarboxylic acid](/img/structure/B5765448.png)

![2-{[3-(4-morpholinyl)-3-oxopropyl]thio}-1,3-benzothiazole](/img/structure/B5765455.png)


![N'-[(cyclohexylacetyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5765468.png)
![4-chloro-2-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5765473.png)

![1-{3-[(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B5765493.png)